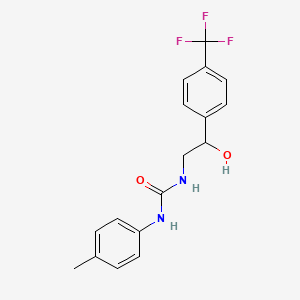

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea" is a urea derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Urea derivatives are synthesized through reactions involving isocyanates and amines or through substitution reactions, as seen in the synthesis of similar compounds in the provided papers. For instance, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized via nucleophilic and electrophilic substitution followed by oxidation . Another example is the synthesis of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas, which involved the reaction of substituted aniline with isocyanates .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. The papers provided describe similar synthetic routes for related compounds. For example, the synthesis of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas was achieved by reacting substituted aniline with difluorobenzoyl isocyanates, yielding good results . Similarly, the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea involved a two-step substitution process . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the trifluoromethyl and p-tolyl groups.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques, such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction . The crystal structure provides valuable information about the molecular conformation and intermolecular interactions. For instance, the crystal structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was determined using single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group . Density functional theory (DFT) studies can also be used to optimize the structure and compare it with experimental data, as was done for 1-cyclopentyl-3-(3-hydroxyphenyl)urea .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety can be influenced by the substituents attached to the nitrogen atoms. For example, the presence of a trifluoromethyl group could affect the electron density and reactivity of the compound. The papers do not provide specific reactions for the compound , but they do mention the bioassay evaluation of similar compounds, indicating their potential biological reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers describe the solubility of the synthesized compounds in organic solvents, which is an important factor for their application and handling . The presence of a trifluoromethyl group in the compound of interest could enhance its lipophilicity, potentially affecting its solubility and biological activity. Toxicity assays and bioassay evaluations provide insights into the biological effects of these compounds, such as insecticidal and acaricidal activities .

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Modifications Research into chemical synthesis techniques demonstrates the versatility of urea derivatives in producing compounds with potential applications in material science and medicinal chemistry. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights a method for synthesizing ureas from carboxylic acids, offering a racemization-free approach under mild conditions, thus presenting a cost-effective and environmentally friendly synthesis route (Thalluri et al., 2014). This technique could be applied to the synthesis of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(p-tolyl)urea, facilitating the exploration of its applications in various domains.

Biological Activity and Potential Therapeutic Applications Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, suggesting their utility in cancer cell proliferation inhibition. Optimization of these compounds for solubility while retaining bioactivity opens avenues for their application as anti-cancer agents, with non-symmetrical N,N'-diarylureas showing promise in this regard (Denoyelle et al., 2012). This research indicates the potential of this compound in therapeutic applications, particularly in targeting cancer through modulation of protein synthesis.

Material Science and Polymer Chemistry In material science, the application of urea derivatives extends to the development of novel polymers with unique properties. For instance, the synthesis of hydroxyalkyl-substituted ureas demonstrates their utility in modifying epoxy and urethane polymers, aiming to enhance performance by improving compatibility and lowering melting points (Ignat’ev et al., 2015). Such modifications could be relevant for this compound, exploring its potential as a modifier in polymer chemistry to develop materials with improved characteristics.

Corrosion Inhibition Urea derivatives also show potential in corrosion inhibition, particularly for protecting metals against environmental degradation. The study on triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions highlights this application, where urea derivatives efficiently prevent corrosion through strong adsorption on the metal surface (Mistry et al., 2011). This suggests the possibility of applying this compound in corrosion inhibition formulations, offering protection for metals in aggressive environments.

Propriétés

IUPAC Name |

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c1-11-2-8-14(9-3-11)22-16(24)21-10-15(23)12-4-6-13(7-5-12)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUCHWDOQUJHRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)

![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)

![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)

![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)

sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)

![Tert-butyl 4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B3008905.png)